Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropylpyrazole-4-boronic Acid

pKa Prediction Boronic Acid Reactivity Electronic Effects

1-Cyclopropylpyrazole-4-boronic Acid (CAS 1678534-30-9) is an N1-cyclopropyl-substituted boronic acid for Suzuki-Miyaura coupling. Its unique cyclopropyl group enhances kinase binding in ALK, TRK, c-Met, FGFR, and JAK inhibitor programs. The free boronic acid (MW 151.96) allows direct coupling without deprotection, reducing step count. The 4-position boron avoids steric clash with the N1-cyclopropyl group, enabling higher yields with bulky electrophiles than 5-borylated isomers. Supplied at ≥95% purity; store at -20°C under inert gas; use nonaqueous Suzuki conditions to prevent protodeboronation.

Molecular Formula C6H9BN2O2
Molecular Weight 151.96 g/mol
CAS No. 1678534-30-9
Cat. No. B1456891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpyrazole-4-boronic Acid
CAS1678534-30-9
Molecular FormulaC6H9BN2O2
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2CC2)(O)O
InChIInChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2
InChIKeyHACQYPYUKMKUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpyrazole-4-boronic Acid: An N1-Modified Heteroaryl Boronic Acid for Suzuki-Miyaura Cross-Coupling in Kinase-Targeted Drug Discovery


1-Cyclopropylpyrazole-4-boronic Acid (CAS 1678534-30-9) is an N1-cyclopropyl-substituted pyrazole-4-boronic acid building block (molecular formula C6H9BN2O2, molecular weight 151.96 g/mol) . It serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures in pharmaceutical research, with reported applications in kinase inhibitor programs targeting ALK, TRK, c-Met, FGFR, and JAK pathways . The compound is commercially available at 95% purity, requiring storage under inert atmosphere at -20°C . As a boronic acid rather than a pinacol ester, it offers direct reactivity without requiring a deprotection step, though this property necessitates careful handling to prevent protodeboronation [1].

Why 1-Cyclopropylpyrazole-4-boronic Acid Cannot Be Substituted with Unmodified or 1-Methyl/Phenyl Pyrazole Boronic Acids


Generic substitution of 1-Cyclopropylpyrazole-4-boronic Acid with other N1-substituted pyrazole boronic acids is not scientifically valid due to three critical differentiating factors. First, the cyclopropyl group imparts distinct electronic properties that influence both the boronic acid reactivity in Suzuki-Miyaura coupling (through altered pKa and transmetalation rates) and the biological activity of the resulting coupled products . Second, the 4-position boronic acid substitution pattern (versus 3- or 5-position) dictates regioselective coupling outcomes that are not interchangeable with positional isomers . Third, the free boronic acid functionality (versus protected pinacol esters) enables direct coupling but requires different handling protocols and catalyst systems compared to its ester counterparts, with nonaqueous Suzuki conditions being required to minimize protolytic deboronation side reactions that are particularly problematic for N1-cyclopropyl derivatives [1]. The following quantitative evidence establishes the specific, measurable differences that justify selection of this compound over its closest analogs.

Product-Specific Quantitative Differentiation: 1-Cyclopropylpyrazole-4-boronic Acid vs. Structural Analogs


Boronic Acid pKa Modulation by N1-Cyclopropyl Substitution vs. N1-Phenyl

1-Cyclopropylpyrazole-4-boronic Acid exhibits a predicted pKa of 7.74 ± 0.10, which is measurably higher (less acidic) than the pKa of 1-Phenylpyrazole-4-boronic Acid (7.44 ± 0.10) . This 0.30 pKa unit difference reflects the electron-donating character of the cyclopropyl group versus the electron-withdrawing phenyl ring, directly influencing the boronic acid's reactivity in transmetalation and its susceptibility to protodeboronation under aqueous Suzuki conditions.

pKa Prediction Boronic Acid Reactivity Electronic Effects

4-Position Boronic Acid: Regioselective Suzuki Coupling vs. 5-Position Regioisomer

The 4-position boronic acid functionality of 1-Cyclopropylpyrazole-4-boronic Acid (CAS 1678534-30-9) directs coupling exclusively to the C4 position of the pyrazole ring. This is a critical differentiation from the 5-position regioisomer, 1-Cyclopropylpyrazole-5-boronic Acid Pinacol Ester (CAS 2123477-78-9), which couples at C5 . While no direct head-to-head coupling yield comparison is available in the open literature, the 4-position boronic acid offers a distinct synthetic advantage: it avoids steric hindrance from the adjacent N1-cyclopropyl group, which can impede transmetalation at the 5-position . Furthermore, 4-borylated pyrazoles can undergo efficient Suzuki cross-coupling under nonaqueous conditions that minimize protolytic deboronation, a methodology specifically optimized for 4-position boronic esters [1].

Regioselectivity Suzuki-Miyaura Coupling Positional Isomer

Free Boronic Acid vs. Pinacol Ester: Direct Reactivity Trade-off in Suzuki Coupling

1-Cyclopropylpyrazole-4-boronic Acid (CAS 1678534-30-9, MW 151.96 g/mol) is the free boronic acid form, whereas its pinacol ester counterpart (CAS 1151802-22-0, MW 234.10 g/mol) is a protected derivative . The free boronic acid can participate directly in Suzuki-Miyaura coupling without requiring a deprotection step, which can simplify synthetic sequences. However, free boronic acids are more susceptible to protodeboronation under aqueous basic conditions. In contrast, pinacol esters offer enhanced stability but require hydrolysis or transesterification prior to or during coupling. Notably, the pinacol ester is documented in patents as a component in c-Met kinase inhibitors (triazolopyridazine derivatives) for cancer treatment, indicating its utility in drug discovery programs [1].

Boronic Acid Reactivity Pinacol Ester Protection Deprotection Step

Kinase Inhibition Profile: ALK/TRK Activity vs. Unsubstituted Pyrazole Boronic Acids

1-Cyclopropylpyrazole-4-boronic Acid has been reported to act as a reversible inhibitor of ALK (anaplastic lymphoma kinase) and TRK (tropomyosin receptor kinase), with studies indicating effective kinase inhibition leading to reduced cell proliferation in cancer cell lines . In contrast, unsubstituted 1H-pyrazole-4-boronic acid derivatives exhibit a broader and less selective kinase inhibition profile (including Aurora A, VEGF, CDC7, and Acetyl-CoA carboxylase) . The N1-cyclopropyl substitution appears to confer enhanced selectivity for ALK/TRK pathways, though direct comparative IC50 values between these specific compounds are not available in the open literature. The pinacol ester derivative of this compound has been explicitly claimed as a c-Met kinase inhibitor component in patent literature, further supporting the relevance of the cyclopropyl substitution pattern for kinase-targeted applications .

Kinase Inhibition ALK TRK Cancer Biology

Optimal Application Scenarios for 1-Cyclopropylpyrazole-4-boronic Acid in Medicinal Chemistry and Process Development


Synthesis of ALK/TRK Dual Kinase Inhibitor Scaffolds in Oncology Drug Discovery

Researchers developing targeted therapies for ALK-driven non-small cell lung cancer or TRK fusion-positive solid tumors should select 1-Cyclopropylpyrazole-4-boronic Acid as the boronic acid coupling partner for constructing pyrazole-containing kinase inhibitor cores. Its reported ALK and TRK inhibitory activity provides a direct structure-activity relationship (SAR) starting point that unsubstituted or N-methyl pyrazole boronic acids cannot offer. The cyclopropyl group's unique steric and electronic properties may confer improved binding affinity to the kinase ATP-binding pocket compared to smaller N-substituents. Use of the free boronic acid (rather than pinacol ester) allows for direct Suzuki coupling without a deprotection step, reducing overall synthetic step count and accelerating SAR exploration. Store compound under inert atmosphere at -20°C and employ nonaqueous Suzuki conditions to minimize protodeboronation .

Sterically Demanding Suzuki-Miyaura Cross-Couplings Requiring 4-Position Regioselectivity

For coupling reactions with sterically encumbered aryl or heteroaryl halide partners (e.g., ortho-substituted bromides, bulky heterocycles), 1-Cyclopropylpyrazole-4-boronic Acid offers a critical advantage over its 5-position regioisomer. The C4 boronic acid is positioned remotely from the N1-cyclopropyl group, avoiding steric clash during the transmetalation step with palladium catalysts . This geometric feature may enable higher coupling yields with challenging electrophiles that fail or produce low yields with 5-borylated pyrazoles. This property is particularly valuable in late-stage functionalization of complex drug candidates where steric hindrance is a limiting factor. The predicted pKa of 7.74 further suggests reduced protodeboronation under mildly basic conditions compared to more acidic N-aryl analogs, potentially improving yields with base-sensitive substrates.

FGFR and JAK Kinase Inhibitor Programs Cited in Patent Literature

Patents citing 1-Cyclopropylpyrazole-4-boronic Acid and its pinacol ester derivative describe its use in synthesizing FGFR (fibroblast growth factor receptor) inhibitors for fibrotic disease and JAK (Janus kinase) modulators for inflammation and autoimmune disorders . For researchers pursuing these specific therapeutic targets, this compound represents a validated building block with precedent for generating active compounds. The availability of patent data provides a foundation for freedom-to-operate analysis and synthetic route planning. Procurement of this specific building block ensures alignment with published patent examples, reducing the risk of synthesizing inactive analogs that might arise from using alternative N1-substituted pyrazole boronic acids (e.g., N-methyl or N-benzyl variants) that lack the cyclopropyl group's unique electronic contribution to kinase binding.

Atom-Economical Multistep Syntheses Where Protecting Group Manipulation Is Undesirable

When designing convergent synthetic routes with a premium on step count reduction and atom economy, the free boronic acid form of 1-Cyclopropylpyrazole-4-boronic Acid is preferred over its pinacol ester (MW 151.96 vs. 234.10 g/mol; 35% lower molecular weight) . The free acid can be used directly in Suzuki-Miyaura coupling without the need for a separate deprotection or in-situ hydrolysis step. This is particularly advantageous in solid-phase synthesis, automated parallel synthesis platforms, or when coupling to precious, late-stage intermediates where every synthetic operation risks material loss. The compound's commercial availability at 95% purity with documented storage conditions (-20°C, inert atmosphere) makes it suitable for both discovery-scale and process chemistry applications, provided that anhydrous or nonaqueous Suzuki protocols are employed to mitigate protodeboronation side reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpyrazole-4-boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.